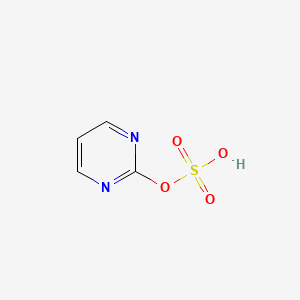

2-Hydroxypyrimidinebisulfate

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Research

Pyrimidine derivatives represent a class of heterocyclic organic compounds that have garnered substantial attention in medicinal and chemical research. gsconlinepress.comontosight.ai As fundamental components of nucleic acids—cytosine, thymine (B56734), and uracil (B121893) are all pyrimidine derivatives—they are integral to the storage and transmission of genetic information. ontosight.ai This biological importance has inspired extensive research into synthetic pyrimidine analogues for therapeutic applications. ignited.in The pyrimidine scaffold is a versatile building block in medicinal chemistry, leading to the development of a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ignited.inresearchgate.net The ability of these derivatives to interact with various biological targets, such as enzymes and receptors, makes them a cornerstone of modern drug discovery and development. gsconlinepress.comontosight.ai

Historical Perspectives on 2-Hydroxypyrimidine (B189755) Investigation

The systematic study of pyrimidines dates back to the late 19th century, with the parent compound, pyrimidine, first being synthesized in 1900. wikipedia.org Early investigations into pyrimidine derivatives were often connected to the study of nucleic acids. ignited.in 2-Hydroxypyrimidine, specifically, was the subject of a notable publication in the journal Nature in 1950. nih.gov A significant aspect of its investigation has been the understanding of its tautomerism, where it predominantly exists in the more stable 2-pyrimidone form. wikipedia.org Research in subsequent decades further explored its chemical behavior, including its use as a ligand in coordination chemistry to form metal complexes and its incorporation into more complex derivatives for biological evaluation. acs.orgacs.org

Structural Elucidation Challenges in 2-Hydroxypyrimidine Derivatives

The primary challenge in the structural elucidation of 2-hydroxypyrimidine and its derivatives is the phenomenon of keto-enol tautomerism. wikipedia.org The compound can exist as either 2-hydroxypyrimidine (the enol form) or 2-pyrimidinone/2(1H)-pyrimidinone (the keto or amide form). Spectroscopic and crystallographic studies have shown that the 2-pyrimidinone form is typically predominant, especially in the solid state. wikipedia.orgwikipedia.org This tautomerism complicates analysis, as the properties and reactivity of the molecule are dictated by the dominant tautomer under specific conditions. wikipedia.org Accurately characterizing these derivatives requires a combination of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy to identify characteristic C=O versus O-H vibrations, and single-crystal X-ray diffraction to definitively determine the solid-state structure. niscpr.res.innih.gov

Overview of the Bisulfate Counterion in Organic Salts

In pharmaceutical and chemical sciences, forming a salt is a common strategy to modify the physicochemical properties of an organic molecule. acs.org The counterion selected plays a critical role in determining the properties of the resulting salt, such as solubility, stability, melting point, and hygroscopicity. nih.gov The bisulfate (HSO₄⁻) anion is the conjugate base of sulfuric acid and is used to form crystalline salts with basic organic compounds. nih.gov As a counterion, bisulfate is known for its ability to form salts that often exhibit favorable interactions with water, which can enhance aqueous solubility. researchgate.net The choice of a counterion like bisulfate is a key consideration in drug development and chemical synthesis, as it can significantly influence the processability and bioavailability of an active compound. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O4S |

|---|---|

Molecular Weight |

176.15 g/mol |

IUPAC Name |

pyrimidin-2-yl hydrogen sulfate |

InChI |

InChI=1S/C4H4N2O4S/c7-11(8,9)10-4-5-2-1-3-6-4/h1-3H,(H,7,8,9) |

InChI Key |

FHGNDTZEFXEVQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxypyrimidine and Its Bisulfate Salt

Direct Synthesis Approaches to 2-Hydroxypyrimidine (B189755)

The synthesis of the 2-hydroxypyrimidine core structure can be achieved through several distinct chemical strategies, ranging from conventional, multi-step pathways to more streamlined one-pot reactions and specialized catalytic methods.

The most established and widely utilized method for synthesizing the pyrimidine (B1678525) ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with urea (B33335). thieme-connect.com A common application of this pathway uses malondialdehyde, which reacts with urea to yield 2-hydroxypyrimidine. researchgate.net The highest yield for this specific reaction, reported at 98%, was achieved when 100 nmol of malondialdehyde was reacted with 60 mmol of urea for 60 minutes at 100°C. researchgate.net

Another documented multistep pathway begins with different starting materials. For instance, 2-hydroxypyrimidine hydrochloride can be synthesized by reacting 1,1,3,3-tetraethoxypropane (B54473) with urea in a solution of absolute ethanol (B145695) and concentrated hydrochloric acid. ias.ac.in This process requires the prior synthesis of 1,1,3,3-tetraethoxypropane, adding to the number of steps. ias.ac.in A more complex route starts from malic acid, which is first reacted with urea in fuming sulfuric acid to produce uracil (B121893). ias.ac.in The uracil is then treated with phosphorus oxychloride to yield 2,4-dichloropyrimidine. ias.ac.in Subsequent reduction of this intermediate produces 2-chloropyrimidine (B141910), which can then be hydrolyzed to form the final 2-hydroxypyrimidine product. ias.ac.in

To improve efficiency and reduce the number of intermediate isolation steps, one-pot reaction strategies have been developed. acs.org These methods combine multiple reaction steps into a single, continuous process. One such strategy is the three-component condensation reaction, which involves combining an aromatic aldehyde, a compound with an active methylene (B1212753) group like malononitrile (B47326) or ethyl cyanoacetate, and urea or a derivative thereof. derpharmachemica.comresearchgate.net These reactions are often facilitated by a catalyst and can produce a variety of substituted hydroxypyrimidines in a single step. derpharmachemica.com

Another significant one-pot approach is the molybdenum-mediated synthesis from isoxazoles, which generates functionalized 2-hydroxypyrimidines in moderate to excellent yields. thieme-connect.comresearchgate.net Additionally, dihydropyrimidin-2(1H)-ones, which are products of the Biginelli reaction, can be oxidized using potassium permanganate (B83412) (KMnO₄) to form 2-hydroxypyrimidines in high yields, potentially as part of a streamlined, two-step, one-pot sequence. thieme-connect.com

A novel and efficient one-pot procedure for synthesizing a wide range of substituted 2-hydroxypyrimidines utilizes a molybdenum catalyst. researchgate.netorganic-chemistry.org The process begins with commercially available isoxazoles and involves the cleavage of the isoxazole (B147169) N-O bond, a reaction mediated by dimolybdenum tetraacetate (Mo₂(OAc)₄). organic-chemistry.orgthieme-connect.com This cleavage is followed by the in situ hydrolysis of the resulting β-amino enone intermediate to form a reactive 1,3-dicarbonyl species. thieme-connect.comorganic-chemistry.org This intermediate then undergoes condensation with urea to form the final 2-hydroxypyrimidine product. organic-chemistry.orgresearchgate.net

This synthetic route has been shown to produce moderate to excellent yields, ranging from 52% to 99% across numerous examples. organic-chemistry.org Optimization studies have identified that the use of p-toluenesulfonic acid monohydrate (PTSA·H₂O) as an acid and isopropanol (B130326) (iPrOH) as a solvent are particularly effective. organic-chemistry.org The methodology is notable for its tolerance of various functional groups and its scalability without a significant loss of efficiency. organic-chemistry.org

| Catalyst | Key Reactants | Solvent | Acid | Yield Range | Key Feature |

|---|---|---|---|---|---|

| Mo₂(OAc)₄ | Isoxazole, Urea | iPrOH | PTSA·H₂O | 52-99% | One-pot procedure with N-O bond cleavage. |

The conversion of a halogen substituent to a hydroxyl group on the pyrimidine ring is a direct method for producing 2-hydroxypyrimidine. This hydrolysis can be performed on halopyrimidines, such as 2-chloropyrimidine, under either acidic or basic conditions. thieme-connect.de For example, 2-chloropyrimidine can be converted to pyrimidin-2(1H)-one, the predominant tautomer of 2-hydroxypyrimidine, by treatment with 1 M sodium hydroxide (B78521) at 100°C. thieme-connect.de

Historically, the direct hydrolysis of halopyrimidines was considered challenging. google.com However, effective methods have been developed, although they often require specific and sometimes harsh conditions. For the hydrolysis of substituted 2-t-butyl-5-halopyrimidines, a patented method involves using an alkali metal methoxide, such as sodium methoxide, in the presence of a catalyst like elemental sulfur. google.comgoogle.com This reaction is carried out at high temperatures, typically between 150°C and 220°C, in a methanol (B129727) solvent to achieve good yields and purity. google.comgoogle.com While these specific conditions are for a substituted derivative, they illustrate the robust conditions that may be necessary for the hydrolysis of the C-X bond in the pyrimidine ring. google.com

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | 1 M Sodium Hydroxide | 100°C | Pyrimidin-2(1H)-one | thieme-connect.de |

| 2-t-butyl-5-halopyrimidine | Alkali Metal Methoxide, Elemental Sulfur (catalyst) | 150-220°C | 2-t-butyl-5-hydroxypyrimidine | google.comgoogle.com |

Formation of 2-Hydroxypyrimidinebisulfate

The bisulfate salt of 2-hydroxypyrimidine is formed through a standard acid-base reaction, where the pyrimidine derivative acts as a base.

This compound is a crystalline solid created when 2-hydroxypyrimidine reacts with sulfuric acid. elte.hu In this acid-base reaction, the 2-hydroxypyrimidine molecule acts as a base, accepting a proton (H⁺) from the strong, diprotic sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The reaction results in the formation of the hydrogen sulfate (B86663) (or bisulfate) salt. pearson.com

A specific laboratory preparation involves taking a solution of 2-hydroxypyrimidine hydrochloride in distilled water and mixing it with an equimolar amount of 95% sulfuric acid. elte.hu The mixture is then evaporated to dryness under reduced pressure at 100°C. elte.hu This process yields crystalline 2-hydroxypyrimidine bisulfate in nearly quantitative amounts. elte.hu The chemical formula for the resulting salt is C₄H₆N₂O₅S. lookchem.com

Optimization of Crystallization and Isolation Procedures for Bisulfate Salts

The formation of 2-hydroxypyrimidine bisulfate is a straightforward acid-base reaction. A documented method involves the treatment of 2-hydroxypyrimidine hydrochloride with sulfuric acid. elte.hu Specifically, a solution of 2-hydroxypyrimidine hydrochloride in distilled water is mixed with an equimolar amount of 95% sulfuric acid. elte.hu The mixture is then evaporated to dryness under reduced pressure at 100 °C. elte.hu Subsequent drying in a vacuum over potassium hydroxide yields crystalline 2-hydroxypyrimidine bisulfate in nearly quantitative amounts. elte.hu

The isolation of the free base, 2-hydroxypyrimidine, from its bisulfate salt can be achieved by reacting the salt with barium acetate (B1210297) in distilled water. elte.hu The resulting solution is treated with gaseous carbon dioxide and filtered. elte.hu Evaporation of the filtrate under reduced pressure affords 2-hydroxypyrimidine as a light yellow powder. elte.hu

The crystallization of pyrimidine derivatives, including their salts, is influenced by factors such as hydrogen bonding. nih.govacs.org The hydrogen bonds present in the initial stages of crystallization have been confirmed by techniques like 1H NMR spectroscopy. acs.org The formation of dimers through double hydrogen bonds is often a key initial step in the crystallization mechanism of pyrimidinone structures. acs.org

Derivatization Strategies of 2-Hydroxypyrimidine

The 2-hydroxypyrimidine scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can occur on the pyrimidine ring itself, at the hydroxyl group, or through the formation of fused ring systems.

Substitution Reactions on the Pyrimidine Ring System

The pyrimidine ring in 2-hydroxypyrimidine is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. uoanbar.edu.iq However, it is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq

Halogenation is a common substitution reaction. For instance, direct bromination of 2-hydroxypyrimidine can be achieved using elemental bromine in solvents like benzene (B151609) or nitrobenzene, selectively substituting at the 4-position. Another method involves using N-bromosuccinimide (NBS) in a polar solvent such as dimethylformamide. A more recent one-step synthesis of 4-bromo-2-hydroxypyrimidine (B1603805) utilizes the reaction of 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide. The resulting 4-bromo-2-hydroxypyrimidine can then undergo further nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Chlorination of hydroxypyrimidines can be efficiently carried out using phosphorus oxychloride (POCl₃). nih.gov For example, 2,4-dihydroxypyrimidines can be selectively chlorinated at the 4-position. Solvent-free chlorination using equimolar POCl₃ is also an effective method for various hydroxypyrimidines. nih.gov

Functionalization at the Hydroxyl Group

The hydroxyl group of 2-hydroxypyrimidine, which exists in tautomeric equilibrium with the 2-pyridone form, is a key site for functionalization. gcwgandhinagar.comchemtube3d.com This functionalization can be achieved through reactions such as etherification and esterification.

Etherification: The formation of ethers from 2-hydroxypyrimidine can be accomplished through various methods. For instance, air-stable palladium triphosphane systems can catalyze the etherification of hydroxylated pyridines with heteroaryl chlorides at low catalyst loadings. researchgate.net Another approach involves the reductive etherification of a carbonyl group, which can be conceptually applied to the synthesis of ethers from the corresponding alcohols. organic-chemistry.org

Esterification: Esters of 2-hydroxypyridine (B17775) derivatives can be synthesized and have been studied for their catalytic hydrolysis. acs.orgacs.orgnih.gov Carboxylic acid reductase (CAR) has been shown to catalyze esterification in aqueous environments, a reaction that could potentially be applied to 2-hydroxypyrimidine. buu.ac.th The hydrolysis of these esters can be catalyzed by metal ions like Cu2+. acs.orgacs.org

It is important to note that 2-hydroxypyridine and its derivatives can act as ambidentate nucleophiles, meaning reactions can occur at either the nitrogen or the oxygen atom. researchgate.net

Formation of Condensed Ring Systems Incorporating Pyrimidine Moieties

The 2-hydroxypyrimidine core can serve as a building block for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups on the pyrimidine ring participating in cyclization reactions.

For example, thioxopyrimidine-6(1H)-ones can react with various reagents to form fused systems like furo[2,3-d]pyrimidines, triazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyrimidines. semanticscholar.orgresearchgate.net The reaction with ethyl chloroacetate (B1199739) can lead to furo[2,3-d]pyrimidine (B11772683) derivatives. semanticscholar.orgresearchgate.net Treatment of chloro-substituted pyrimidines with sodium azide (B81097) can yield tetrazolo[1,5-c]pyrimidines. semanticscholar.orgresearchgate.net Furthermore, reaction with benzylamine (B48309) can result in the formation of pyrrolo[2,3-d]pyrimidinethiones. semanticscholar.orgresearchgate.net

Another strategy involves the reaction of 2,6-diamino-4-hydroxypyrimidine with 2-[bis(methylthio)methylene]malononitrile to form a substituted aminopyrimidine, which can then undergo further reactions to create fused pyrimido[1,2-a:1',2'-c]pyrimidine structures. sciencepublishinggroup.com The synthesis of various fused pyrimidine derivatives has been explored for their potential pharmacological applications. semanticscholar.orgjchr.org

Enantioselective Hydrogenation of Hydroxypyrimidines

The asymmetric hydrogenation of 2-hydroxypyrimidine derivatives provides a direct route to chiral cyclic ureas, which are valuable building blocks in medicinal chemistry. nih.govdicp.ac.cndicp.ac.cnacs.org

Iridium-catalyzed asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines has been shown to produce chiral cyclic ureas with high diastereoselectivities and enantioselectivities (up to 96% ee). nih.govacs.org The presence of an in situ generated hydrogen halide is crucial as it shifts the lactam-lactim tautomeric equilibrium towards the oxo form, which facilitates hydrogenation. nih.govacs.org

Palladium-catalyzed asymmetric hydrogenation has also been successfully employed for mono-, di-, and trisubstituted 2-hydroxypyrimidines, affording optically active cyclic ureas with up to 99% ee. dicp.ac.cnrsc.org Mechanistic studies suggest that the reaction proceeds through the hydrogenation of the C=N bond of the oxo tautomer, pyrimidin-2(1H)-one. dicp.ac.cn

The following table summarizes the key findings of different catalytic systems used for the enantioselective hydrogenation of 2-hydroxypyrimidine derivatives.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Key Features | Reference |

| [Ir(COD)Cl]₂/(S,S)-f-Binaphane | 4,6-disubstituted 2-hydroxypyrimidines | Chiral cyclic ureas | Up to 96% | In situ generated HCl facilitates hydrogenation. | nih.govdicp.ac.cnacs.org |

| Palladium-based catalyst | Mono-, di-, and trisubstituted 2-hydroxypyrimidines | Chiral cyclic ureas | Up to 99% | Proceeds via hydrogenation of the oxo tautomer. | dicp.ac.cnrsc.org |

These chiral cyclic ureas can be further converted into valuable chiral 1,3-diamines without loss of optical purity. nih.govdicp.ac.cn

Tautomerism and Conformational Dynamics of 2 Hydroxypyrimidine Systems

Keto-Enol Tautomeric Equilibrium in 2-Hydroxypyrimidine (B189755)

2-Hydroxypyrimidine exists in a dynamic equilibrium between its hydroxy (enol) form, 2-hydroxypyrimidine, and its oxo (keto) form, pyrimidin-2(1H)-one. This phenomenon, known as keto-enol tautomerism, is a fundamental aspect of its chemical behavior. The position of this equilibrium is not fixed; rather, it is influenced by various factors including the physical state (gas, solution, or solid), solvent polarity, temperature, and the presence of substituents on the pyrimidine (B1678525) ring. In the gas phase, theoretical and spectroscopic studies indicate that the enol form (2-hydroxypyrimidine) is the more stable tautomer. acs.orgnih.gov This preference is attributed to the aromaticity of the pyrimidine ring in the enol form. In contrast, the keto form is generally favored in the solid state and in polar solvents. wikipedia.org The interconversion between these tautomers involves the transfer of a proton between the oxygen and nitrogen atoms.

Influence of Solvent Polarity on Tautomeric Ratios

The ratio of keto to enol tautomers of 2-hydroxypyrimidine is highly sensitive to the solvent environment. The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Generally, polar solvents tend to favor the more polar keto tautomer (pyrimidin-2(1H)-one), while non-polar solvents favor the less polar enol form (2-hydroxypyrimidine). wikipedia.org

The stabilization of the keto form in polar solvents is due to its larger dipole moment compared to the enol form. Polar solvent molecules, particularly protic solvents like water and alcohols, can effectively solvate the keto tautomer through dipole-dipole interactions and hydrogen bonding at the amide group (C=O and N-H). wikipedia.orgwuxibiology.com For instance, in the analogous 2-hydroxypyridine (B17775)/2-pyridone system, the equilibrium constant (K = [keto]/[enol]) shifts dramatically from favoring the enol form in the gas phase to strongly favoring the keto form in water. nih.gov Water molecules can form hydrogen bonds, effectively stabilizing the keto form and shifting the equilibrium. wuxibiology.com The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor influencing the tautomeric equilibrium. nih.gov

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) |

|---|---|---|---|

| Gas Phase | 1 | 2-Hydroxypyridine (Enol) | ~0.3 |

| Cyclohexane | 2.0 | Comparable Amounts | ~1 |

| Chloroform | 4.8 | 2-Pyridone (Keto) | >1 |

| Ethanol (B145695) | 24.6 | 2-Pyridone (Keto) | >10 |

| Water | 80.1 | 2-Pyridone (Keto) | ~900 |

Data compiled from various sources for the analogous 2-hydroxypyridine system, illustrating the general trend expected for 2-hydroxypyrimidine. nih.govwikipedia.org

Temperature Effects on Tautomeric Interconversion

Temperature is another critical parameter that affects the tautomeric equilibrium. According to the principles of thermodynamics, a change in temperature will shift the equilibrium position of a reaction that has a non-zero enthalpy change (ΔH). The interconversion between the keto and enol forms of 2-hydroxypyrimidine is a dynamic process, and the ratio of the two tautomers at equilibrium is temperature-dependent.

Recent computational studies on related pyrimidine and purine (B94841) systems have shown a significant temperature dependence on their spectroscopic features, which is directly related to the populations of different tautomers. arxiv.org Experimental techniques such as variable-temperature NMR spectroscopy can be employed to study these effects, where changes in the chemical shifts and signal intensities of protons involved in the tautomerism can be observed as the temperature is varied. nih.gov While specific thermodynamic data for 2-hydroxypyrimidine is sparse, it is expected that increasing temperature will favor the formation of the higher-energy tautomer. The direction of the equilibrium shift with temperature depends on whether the tautomeric conversion is an exothermic or endothermic process.

Substituent Effects on Tautomeric Preferences

The introduction of substituents onto the pyrimidine ring can significantly alter the relative stability of the keto and enol tautomers, thereby shifting the equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring are key determinants of its effect.

Electron-withdrawing groups (e.g., nitro, halogen): These groups tend to increase the acidity of the N-H proton in the keto form and can stabilize the negative charge that develops in the transition state of proton transfer. For the related 2-hydroxypyridine system, chlorination at different positions was found to have a distinct impact on the tautomer populations. nih.gov For instance, substitution at positions 3 or 4 was found to increase the population of the keto form. nih.gov

Electron-donating groups (e.g., amino, alkyl): These groups can increase the electron density in the ring. Their effect is more complex and highly dependent on their position. An amino group, for example, can influence the tautomeric preference, although its effect is generally considered smaller than that of a strong electron-withdrawing group like a nitro group. mdpi.com

Computational studies on substituted pyrimidin-2(1H)-one show that both electron-donating and electron-withdrawing substituents can affect the energy barriers of tautomerization. researchgate.net The specific impact depends on the substituent's ability to stabilize the reactant, product, and transition state structures through resonance and inductive effects.

Mechanistic Pathways of Proton Transfer in Tautomerization

The interconversion between the 2-hydroxypyrimidine (enol) and pyrimidin-2(1H)-one (keto) tautomers occurs via the transfer of a proton. This proton transfer can proceed through several mechanistic pathways, which can be broadly categorized as either intramolecular or intermolecular.

Intramolecular Proton Transfer

In the intramolecular pathway, the proton is transferred directly from the oxygen atom to the ring nitrogen atom within a single molecule. This process involves the formation of a strained, three-membered ring in the transition state (O-H-N).

Theoretical calculations on the analogous 2-hydroxypyridine system have shown that this direct 1,3-proton shift in the gas phase has a very high activation energy barrier. nih.gov This high barrier suggests that the direct, uncatalyzed intramolecular proton transfer is a kinetically unfavorable process under normal thermal conditions. nih.govwikipedia.org However, this pathway can become significant in the excited state, a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the ring nitrogen increase, facilitating a rapid, often barrierless, proton transfer within the molecule. nih.govnih.gov

Intermolecular Proton Transfer, including Water-Catalyzed Pathways

Intermolecular proton transfer mechanisms involve other molecules, such as solvent molecules or other solute molecules, acting as a bridge or relay for the proton. These pathways are generally more favorable than the direct intramolecular route, as they avoid the high-energy, strained transition state.

Water-Catalyzed Pathways: In aqueous or other protic solvent environments, water molecules can play a direct catalytic role in the tautomerization process. The proton transfer can be mediated by one or more water molecules, which act as a proton shuttle. This occurs via a Grotthuss-type mechanism, where a chain of hydrogen-bonded water molecules facilitates the proton transfer. mdpi.comfrontiersin.org

Computational studies have demonstrated that the energy barrier for tautomerization is significantly reduced when mediated by water molecules. wuxibiology.comresearchgate.net The mechanism can involve a cyclic transition state with one or two water molecules, leading to a concerted or stepwise double proton transfer. For example, one water molecule can accept a proton from the hydroxyl group of 2-hydroxypyrimidine while simultaneously donating a proton to the ring nitrogen. This water-assisted pathway is kinetically much more favorable than the direct intramolecular transfer. researchgate.netacs.org

| Proton Transfer Mechanism | Number of Water Molecules | Relative Activation Energy |

|---|---|---|

| Intramolecular (Direct) | 0 | High |

| Intermolecular (Water-Assisted) | 1 | Low |

| 2 | Low |

This table provides a qualitative comparison based on findings that water-assisted mechanisms have significantly lower activation barriers than the direct intramolecular pathway. wuxibiology.comresearchgate.net

Other molecules capable of forming hydrogen bonds, such as alcohols or ammonia, can also facilitate this intermolecular proton transfer. aip.org In concentrated solutions, a second molecule of 2-hydroxypyrimidine can form a dimer, facilitating a double proton transfer within the dimer complex, a process that is also more favorable than the direct intramolecular route. wikipedia.org

Conformational Analysis of 2-Hydroxypyrimidine and its Bisulfate Salt

Rotational Isomers and Their Relative Stabilities

The conformational landscape of 2-hydroxypyrimidine is primarily dictated by its tautomeric state. The keto tautomer, 2(1H)-pyrimidinone, is a planar, rigid heterocyclic ring system with limited conformational flexibility. Its structure is well-defined within the crystal lattice, and it does not exhibit significant rotational isomerism beyond minor atomic displacements.

Conversely, the enol tautomer, 2-hydroxypyrimidine, possesses rotational isomers, or rotamers, due to the rotation around the single bond connecting the pyrimidine ring and the hydroxyl group (C-O bond). This rotation gives rise to two primary planar conformers: syn and anti. These conformers are defined by the dihedral angle involving the ring nitrogens and the hydroxyl hydrogen.

| Tautomer | Rotational Isomers | Description | Relative Stability Factors |

|---|---|---|---|

| 2(1H)-Pyrimidinone (Keto) | N/A | Rigid, planar ring system. | Conformation is locked by the double bond within the ring and intermolecular H-bonding in the solid state. |

| 2-Hydroxypyrimidine (Enol) | syn, anti | Conformers arising from rotation around the C-O bond. | Determined by steric effects and potential intramolecular hydrogen bonds. The energy barrier for interconversion is generally low. |

Impact of Bisulfate Counterion on Molecular Conformation

The introduction of a bisulfate (HSO₄⁻) counterion to form 2-hydroxypyrimidinebisulfate has a profound impact on the molecule's structure and conformation. The strong acidity of the bisulfate ion leads to the protonation of the pyrimidine ring. In pyrimidine and its derivatives, protonation typically occurs at one of the electron-rich ring nitrogen atoms. acs.orgwikipedia.org This protonation event locks the molecule into a specific tautomeric form, almost certainly the keto form, resulting in a 2-oxo-pyrimidinium cation.

While a crystal structure for this compound is not available, the structure of 2-aminopyrimidinium hydrogen sulfate (B86663) provides a close and informative analogue. researchgate.net In this related salt, the pyrimidine ring is protonated, and the hydrogen sulfate anions and pyrimidinium cations form an extensive and robust three-dimensional network stabilized by a variety of strong hydrogen bonds.

Key interactions observed in the analogue, and therefore expected for this compound, include:

Anion-Anion Chains: Hydrogen sulfate anions link to each other via strong O-H···O hydrogen bonds, forming infinite chains. researchgate.net

Cation-Anion Interactions: The protonated nitrogen and exocyclic N-H group of the pyrimidinium cation act as hydrogen bond donors to the oxygen atoms of the sulfate anions, creating strong N-H···O links. researchgate.net

Cation-Cation Dimers: The pyrimidinium cations can form centrosymmetric pairs through N-H···N or, in the case of the oxo-derivative, N-H···O hydrogen bonds. researchgate.net

This extensive hydrogen-bonding network, directed by the bisulfate counterion, eliminates the conformational flexibility observed in the neutral molecule. The pyrimidinium ring is held rigidly within the crystal lattice, its conformation dictated by the strong, directional forces of the ionic and hydrogen bonds. The bisulfate anion effectively acts as a structural anchor, organizing the organic cations into a stable, ordered supramolecular assembly. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within 2-hydroxypyrimidine (B189755). mcgill.canih.govnih.gov These methods are particularly adept at distinguishing between the possible tautomeric forms of the molecule. nih.gov

The pyrimidine (B1678525) ring gives rise to a series of characteristic vibrational modes that act as a spectroscopic fingerprint. These modes are influenced by factors such as hydrogen bonding and crystallization, which can cause shifts in their frequencies. nih.govmst.eduresearchgate.net Studies on pyrimidine have identified several key ring vibrations, including the prominent ring-breathing mode (ν1), which is often observed in Raman spectra. acs.org Intermolecular interactions, such as hydrogen bonding with water, can induce a shift to higher energy (a blue shift) in certain normal modes. nih.govmst.eduacs.org

Table 1: General Characteristic Vibrational Modes of the Pyrimidine Ring

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Ring Breathing (ν₁) | ~990 - 1010 | Symmetric stretching of the entire ring. |

| Ring Stretching (ν₈ₐ, ν₈ᵦ) | ~1560 - 1600 | In-plane stretching and deformation of the ring. |

| C-H Stretching | ~3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

| C-H In-plane Bending | ~1000 - 1300 | Bending of C-H bonds within the plane of the ring. mst.edu |

| Ring Deformation | ~600 - 800 | Out-of-plane bending and puckering of the ring. |

Note: Frequencies are approximate and can vary based on the physical state, solvent, and substituent effects.

In the context of 2-hydroxypyrimidinebisulfate, the spectrum would also feature characteristic bands from the bisulfate ion, notably a strong S-O symmetric stretching mode around 1013-1045 cm⁻¹. researchgate.net

A critical aspect of characterizing 2-hydroxypyrimidine is the determination of its predominant tautomeric form: the aromatic 2-hydroxy (lactim) form or the non-aromatic 2-pyridone (lactam) form. wikipedia.orgwuxibiology.com Vibrational spectroscopy is exceptionally well-suited for this purpose by identifying the distinct stretching frequencies of the O-H and C=O groups. nih.gov

The lactim tautomer is characterized by a hydroxyl group, which would exhibit a broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. researchgate.net Conversely, the lactam tautomer contains a carbonyl group, which gives rise to a strong, sharp C=O stretching absorption band, usually found between 1640 and 1690 cm⁻¹. nih.govchemrxiv.org The presence and relative intensity of these bands can provide quantitative information about the equilibrium between the two forms. semanticscholar.org In aqueous solutions, methods like 2D IR spectroscopy have been used to unambiguously identify and assign vibrational modes to different tautomers, even when their signals overlap in standard FTIR spectra. nih.gov The predominant solid-state form is generally the lactam (pyridone) structure, which is confirmed by the presence of a C=O stretching frequency and the absence of O-H frequencies in IR spectroscopy. wikipedia.org

Table 2: Key Vibrational Frequencies for Tautomer Distinction of 2-Hydroxypyrimidine

| Tautomer | Functional Group | Characteristic Stretching Frequency (cm⁻¹) | Spectroscopic Appearance |

|---|---|---|---|

| Lactim (2-hydroxypyrimidine) | Hydroxyl (-OH) | ~3200 - 3600 | Broad absorption |

| Lactam (2-pyrimidinone) | Carbonyl (C=O) | ~1640 - 1690 | Strong, sharp absorption |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of 2-hydroxypyrimidine in solution. semanticscholar.org Through various 1D and 2D NMR experiments, it is possible to map the carbon framework, determine the proton environments, and establish the connectivity between atoms.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of each hydrogen atom in the molecule. compoundchem.com For the pyrimidine ring of 2-hydroxypyrimidine, three distinct signals are expected for the ring protons, corresponding to H4, H5, and H6. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the substituent at the C2 position. chemistrysteps.com

Based on data for the closely related 2-hydroxypyrimidine hydrochloride, the proton at C5 typically appears as a triplet, being coupled to both H4 and H6. chemicalbook.com The protons at C4 and C6 appear as doublets, each being coupled to H5. The proton at C4 is often shifted further downfield compared to H6 due to its position between two nitrogen atoms. The coupling constants (J) between adjacent protons are typically in the range of 4-8 Hz.

Table 3: Typical ¹H NMR Data for the 2-Hydroxypyrimidine Cation

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~8.7 | Doublet (d) | ~7.5 |

| H5 | ~7.4 | Triplet (t) | ~7.5 |

| H6 | ~8.7 | Doublet (d) | ~7.5 |

Note: Data is based on the hydrochloride salt in D₂O. Chemical shifts can vary significantly with solvent, pH, and concentration.

Carbon-13 (¹³C) NMR spectroscopy reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. udel.edu The ¹³C spectrum of 2-hydroxypyrimidine is expected to show three signals for the ring carbons (C4, C5, and C6) and one for the C2 carbon. The chemical shift of C2 is particularly diagnostic; in the lactam form, this carbonyl carbon is highly deshielded and appears significantly downfield (typically >160 ppm). semanticscholar.org The C4 and C6 carbons are also shifted downfield due to their proximity to the ring nitrogens, while C5 resonates at a more upfield position.

Table 4: Estimated ¹³C NMR Chemical Shifts for 2-Hydroxypyrimidine (Lactam Form)

| Carbon | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~165 |

| C4 | ~150 |

| C5 | ~115 |

| C6 | ~150 |

Note: These are estimated values. Actual shifts depend on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For 2-hydroxypyrimidine, a COSY spectrum would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their connectivity along the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. emerypharma.comhmdb.ca This allows for the direct assignment of carbon signals based on the previously assigned proton signals (e.g., H4 correlates to C4, H5 to C5, and H6 to C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly useful for assigning quaternary carbons (like C2, which has no attached protons) and for piecing together the entire molecular framework. For instance, the H6 proton would show a correlation to the C2 carbon (a three-bond coupling), confirming the position of the hydroxyl/carbonyl group.

Solid-State NMR for Crystal Structure Insights

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for gaining detailed structural information on crystalline and amorphous solids at the atomic level. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by the spatial orientation of molecules, providing profound insights into the solid-state structure. For this compound, SSNMR can elucidate aspects of its crystal lattice, including molecular conformation, intermolecular interactions, and polymorphism.

In the solid state, interactions such as dipolar coupling and chemical shift anisotropy (CSA) are not averaged out and provide valuable structural data. Techniques like Magic-Angle Spinning (MAS) are employed to reduce anisotropic line broadening and obtain higher resolution spectra. For organic salts, SSNMR is particularly useful for probing proton transfer and the precise nature of hydrogen bonding. The chemical shift of protons involved in hydrogen bonds is highly sensitive to their environment, with stronger bonds typically resulting in larger downfield shifts. For example, studies on pyrimidinone derivatives have successfully used NMR to observe and confirm the formation of robust hydrogen bonds in the crystalline solid state. nih.govresearchgate.netacs.org

Two-dimensional (2D) SSNMR experiments, such as Cross-Polarization Heteronuclear Correlation (CP-HETCOR), can reveal through-space proximity between different nuclei (e.g., ¹H and ¹³C), directly proving molecular associations and mapping intermolecular contact points within the crystal lattice. By identifying which atoms are in close contact, the specific hydrogen bonding network and crystal packing arrangement of this compound can be mapped. This approach provides a direct link between the macroscopic crystal structure and the local molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

In the crystal lattice of an organic salt like this compound, the arrangement of molecules is governed by a network of noncovalent interactions, with ionic forces and hydrogen bonds being dominant. acs.org The protonated 2-hydroxypyrimidinium cation and the bisulfate (HSO₄⁻) anion will arrange themselves to maximize electrostatic attractions and hydrogen bonding.

Pyrimidinone and pyrimidinium scaffolds are well-known to form robust hydrogen bonds. nih.govresearchgate.netacs.org In the structure of this compound, the following interactions are expected:

N-H···O Bonds: The protonated nitrogen of the pyrimidinium ring and the N-H group are strong hydrogen bond donors. They will form strong hydrogen bonds with the oxygen atoms of the bisulfate anion, which are excellent acceptors. These interactions are crucial for linking cations and anions into a stable supramolecular assembly. acs.org

O-H···O Bonds: The hydroxyl group of the 2-hydroxypyrimidinium cation and the O-H group of the bisulfate anion can both act as hydrogen bond donors, likely forming bonds with other bisulfate anions or the carbonyl oxygen of the pyrimidinone tautomer.

These interactions typically lead to the formation of well-defined supramolecular motifs, such as dimers, chains, or sheets. For instance, pyrimidinone derivatives often form centrosymmetric dimers via pairs of N-H···O hydrogen bonds. nih.gov The specific network in this compound would depend on the interplay between the cation, the anion, and any potential solvent molecules incorporated into the crystal.

X-ray diffraction provides precise measurements of the distances between bonded atoms (bond lengths) and the angles between adjacent bonds. This data is fundamental for confirming the covalent structure of the 2-hydroxypyrimidinium cation and identifying subtle geometric changes that occur upon protonation and incorporation into a crystal lattice.

Table 3: Typical Bond Lengths and Angles for a Protonated 2-Hydroxypyrimidine Ring

| Bond/Angle | Typical Value | Reference/Comment |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | ~1.35 Å | Affected by protonation and C=O group. |

| C2-N3 | ~1.38 Å | Amide-like character. |

| N3-C4 | ~1.33 Å | Typical C=N character in pyrimidines. researchgate.net |

| C4-C5 | ~1.39 Å | Aromatic C-C bond. |

| C5-C6 | ~1.38 Å | Aromatic C-C bond. |

| C6-N1 | ~1.34 Å | Typical C=N character in pyrimidines. researchgate.net |

| C2=O | ~1.23 Å | Typical carbonyl double bond. |

| Bond Angles (°) | ||

| C6-N1-C2 | ~120° | Enlarged due to protonation at N1. beilstein-journals.org |

| N1-C2-N3 | ~116° | Typical for sp² hybridized atoms. researchgate.net |

| C2-N3-C4 | ~126° | Typical internal angle in a six-membered ring. |

| N3-C4-C5 | ~123° | Typical for sp² hybridized atoms. researchgate.net |

Note: The values presented are representative and derived from crystallographic data of related pyrimidine structures. Actual values for this compound would require specific single-crystal X-ray diffraction analysis.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule of interest) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique three-dimensional map of the close contacts between neighboring molecules.

For pyrimidine derivatives, Hirshfeld surface analysis elucidates the nature and extent of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing. The analysis of a related compound, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, reveals the presence of two significant red spots on the dnorm surface, indicating short-range H-bonds. mdpi.com Weaker signals point to non-traditional H-bonds, while other subtle spots represent random short contacts without specific chemical significance. mdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For instance, in the crystal structure of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, H···H contacts constitute the majority of interactions at 48.7%, followed by C···H/H···C contacts at 28.9%. nih.gov The O···H/H···O and N···H/H···N contacts appear as distinct sharp spikes and contribute 13.3% and 6.9%, respectively. nih.gov Similarly, for 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the crystal packing is dominated by O···H/H···O (43.1%) and H···H (24.2%) contacts. nih.gov

These analyses demonstrate that hydrogen bonding and van der Waals interactions are pivotal in the supramolecular assembly of pyrimidine-containing crystal structures. mdpi.comias.ac.in The quantification of these interactions is crucial for understanding the stability and physical properties of the crystalline material.

| Interaction Type | Contribution (%) for 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one nih.gov | Contribution (%) for 2-amino-3-hydroxypyridin-1-ium salt nih.gov |

| H···H | 48.7 | 24.2 |

| C···H/H···C | 28.9 | Not specified |

| O···H/H···O | 13.3 | 43.1 |

| N···H/H···N | 6.9 | 10.0 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The absorption maximum (λmax) corresponds to the wavelength at which a substance shows the strongest absorbance. For pyrimidine derivatives, the position of λmax is influenced by the nature of substituents on the pyrimidine ring and the solvent used. For instance, a synthesized pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, exhibits a λmax at 275 nm. nih.gov

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one nih.gov | Not Specified | 275 | Not Specified |

| 2(1H)-Pyrimidinone nih.gov | Not Specified | Not Specified | Not Specified |

The choice of solvent can significantly influence the UV-Vis absorption spectrum of a compound. tutorchase.com These solvent effects, known as solvatochromism, arise from differential solvation of the ground and excited electronic states of the molecule. tutorchase.com A shift in the absorption maximum to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift.

Polar solvents, particularly those capable of hydrogen bonding, can stabilize the energy levels of electronic states, leading to shifts in λmax. tutorchase.com For instance, polar solvents often cause a red shift, whereas non-polar solvents may lead to a blue shift. tutorchase.com The interaction between the solvent and the solute can also affect the intensity of the absorption peaks by altering the molar absorptivity. tutorchase.com For example, hydrogen bonding between a solvent and a solute can increase the intensity of absorption. tutorchase.com

In the case of pyridine (B92270), a related heterocyclic compound, changing the solvent from hexane (non-polar) to methanol (B129727) (polar, protic) results in a noticeable blue-shift (hypsochromic shift) of the n-π* transition peaks. libretexts.org This is attributed to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding with methanol, which increases the energy gap for the n-π* transition. libretexts.org Conversely, the π-π* transitions in benzene (B151609) experience a slight red-shift in polar solvents. libretexts.org

The study of solvent effects on the electronic spectra of thienylazo-thiazole and thienylazo-thiophene dyes showed that a more polar solvent like DMF caused a greater bathochromic shift compared to acetone and methanol. ekb.eg This indicates that the nature of the electronic transitions and the specific interactions with the solvent molecules play a crucial role in the observed solvatochromic behavior. ekb.egbiointerfaceresearch.com

| Solvent Property | Effect on λmax | Rationale |

| Polarity | Can cause red or blue shifts | Differential stabilization of ground and excited states. |

| Hydrogen Bonding | Can cause red or blue shifts and intensity changes | Specific interactions with solute molecules altering energy levels. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the properties of molecules like 2-hydroxypyrimidine (B189755) due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are foundational for geometry optimization, the prediction of spectroscopic signatures, and the mapping of reaction pathways. nih.govnih.gov

One of the primary applications of DFT in studying 2-hydroxypyrimidine is the determination of its most stable geometric structure. nih.govresearchgate.net This is complicated by the existence of prototropic tautomers: the hydroxy (enol) form, 2-hydroxypyrimidine, and the more stable keto form, 2(1H)-pyrimidinone. acs.orgacs.org DFT calculations are used to optimize the geometry of each tautomer, predicting key structural parameters such as bond lengths and angles. researchgate.net

Theoretical studies have consistently shown that the 2-pyrimidinone (keto) form is energetically more stable than the 2-hydroxypyrimidine (enol) form in the gas phase. nih.govacs.org The relative stability is a key aspect of the molecule's electronic structure. Analyses such as Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shift (NICS) are used to evaluate properties like electronic delocalization and aromaticity, which help to explain this tautomeric preference. acs.orgnih.gov For instance, calculations show that while the enol form has bond lengths more suggestive of a classic aromatic ring, the keto form benefits from other stabilizing electronic factors. wuxibiology.com

Table 1: Calculated Relative Energies of 2-Hydroxypyrimidine Tautomers This table illustrates the relative stability of the keto (2-pyrimidinone) and enol (2-hydroxypyrimidine) forms as determined by different computational methods. A positive value indicates the enol form is less stable.

| Computational Method | Basis Set | Relative Energy (kJ/mol) | Reference |

| B3LYP | 6-311++G | -3.64 | acs.org |

| M062X | 6-311++G | 9.04 | nih.gov |

| CCSD | 6-311++G** | 5.98 | nih.gov |

| Experimental (Microwave) | - | 3.23 | nih.gov |

DFT calculations are a reliable tool for predicting the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the O-H stretch in 2-hydroxypyrimidine or the C=O and N-H stretches in 2-pyrimidinone. researchgate.net Comparing these predicted frequencies with experimental data helps to confirm the presence of specific tautomers in a sample. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra, aiding in the structural elucidation of pyrimidine (B1678525) derivatives and their tautomeric forms. youtube.com

DFT is instrumental in mapping the energy landscape of chemical reactions. For 2-hydroxypyrimidine, the most studied reaction pathway is the tautomerization to 2-pyrimidinone. nih.govwuxibiology.com Computational methods can identify the transition state (TS) structure for this intramolecular proton transfer and calculate the associated activation energy (energy barrier). nih.gov

Studies have shown that the direct 1,3-proton shift within a single molecule has a very high energy barrier. nih.gov However, the presence of a catalyst, such as a single water molecule, can significantly lower this barrier by facilitating a proton relay mechanism. wuxibiology.com DFT calculations can model these solvent-assisted pathways, providing a more realistic picture of the tautomerization process under various conditions. The energy difference between the reactants, transition state, and products constitutes the reaction's energy profile.

Table 2: Calculated Activation Energies for 2-Hydroxypyrimidine ⇌ 2-Pyrimidinone Tautomerization This table shows the high energy barrier for the uncatalyzed reaction and its significant reduction in the presence of water.

| Reaction Pathway | Computational Method | Energy Barrier (kcal/mol) | Reference |

| Uncatalyzed | DFT wB97X-V | 38.2 | wuxibiology.com |

| Water-Assisted (1 molecule) | DFT wB97X-V | 12.1 | wuxibiology.com |

Quantum Chemical Calculations for Reactivity Indices

Beyond structure and energetics, quantum chemical calculations provide insights into chemical reactivity through various conceptual DFT-based descriptors. irjweb.com These indices help predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. irjweb.com The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity and greater polarizability. nih.gov For 2-hydroxypyrimidine and its tautomer, analysis of the HOMO and LUMO distributions reveals the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Table 3: Representative Frontier Orbital Energies This table provides an example of calculated frontier orbital energies and the resulting energy gap, which are indicators of chemical reactivity.

| Parameter | Value (eV) |

| E (HOMO) | -6.8 |

| E (LUMO) | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: Values are illustrative, based on typical DFT results for similar heterocyclic systems.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. wolfram.comdeeporigin.com It is a valuable tool for predicting intermolecular interactions and sites of chemical reactivity. nih.gov

The map is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.comproteopedia.org For 2-hydroxypyrimidine, the MEP would show a negative potential around the nitrogen atoms and the oxygen atom, indicating these are sites for hydrogen bonding or interaction with electrophiles. researchgate.net The hydrogen atom of the hydroxyl group would be a region of positive potential, making it a likely site for interaction with nucleophiles. researchgate.netresearchgate.net

Chemical Hardness and Electrophilicity Indices

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity. nih.gov Among the key descriptors are chemical hardness (η) and the global electrophilicity index (ω). Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with higher values indicating greater stability. researchgate.netmdpi.com The global electrophilicity index quantifies the ability of a molecule to accept electrons. nih.gov

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The formulas are as follows:

Chemical Potential (μ) = (ELUMO + EHOMO) / 2

Chemical Hardness (η) = ELUMO - EHOMO

Global Electrophilicity Index (ω) = μ² / 2η

While specific DFT calculations for 2-hydroxypyrimidine were not found in the reviewed literature, a study on tetrathiafulvalenes conjugated with 1,3-dithiole provides representative values for related heterocyclic systems, illustrating the application of these concepts. ijarset.com For instance, a compound in that study with a smaller frontier orbital gap was identified as being more polarizable and having higher chemical reactivity and lower kinetic stability. ijarset.com A higher electrophilicity index suggests a stronger electrophilic nature. ijarset.com

| Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | ELUMO - EHOMO | Represents the resistance to deformation or change in the electron cloud of a chemical system. researchgate.net |

| Global Electrophilicity Index (ω) | μ² / 2η | Quantifies the propensity of a species to accept electrons. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, which are known for a wide range of pharmacological activities including anticancer and antiviral effects, QSAR models provide valuable insights for the design of new, more potent drugs. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. nih.gov These descriptors, which can be electronic, steric, hydrophobic, or topological, are then used as independent variables to build a model that can predict the activity of new, untested compounds. scielo.br

Several statistical methods are employed to create these models, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For a series of pyrimidine derivatives studied as VEGFR-2 inhibitors, both MLR and ANN models were developed. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root-mean-square error (RMSE), and the cross-validation coefficient (Q²). nih.gov An effective QSAR model will have a high R² value, a low RMSE, and a high Q² value, indicating good predictive power. nih.govtandfonline.com

In a study of pyrimidine derivatives as JAK3 inhibitors, a dataset of 21 molecules was used for training a model, with 9 molecules reserved for testing. tandfonline.com The IC50 values were converted to pIC50 to linearize the relationship with the descriptors. The resulting MLR and ANN models showed R² values of 0.89 and 0.95, respectively, demonstrating a strong correlation between the selected descriptors and the biological activity. tandfonline.com

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be broadly categorized into topological and electronic parameters, among others.

Topological descriptors are numerical values derived from the 2D representation of a molecule, encoding information about its size, shape, and branching. researchgate.net Examples include:

Molecular Connectivity Indices: These describe the degree of branching in a molecule.

Wiener Index: Related to the sum of distances between all pairs of atoms in the molecule.

Electrotopological State (E-state) Indices: These descriptors consider both the electronic character and the topological environment of each atom in the molecule. researchgate.net

Electronic descriptors quantify the electronic properties of a molecule. These are often calculated using quantum chemical methods and include:

HOMO and LUMO energies: As discussed earlier, these are fundamental to understanding reactivity.

Partial atomic charges: Describe the distribution of electrons within the molecule.

In a QSAR study of pyrimidine derivatives as HCV replication inhibitors, a variety of descriptors were used. researchpublish.com The final model included descriptors such as 3D-Morse (Mor16m, Mor32u) and 2D-autocorrelation (GATS3e) descriptors, which encode information about the 3D structure and the distribution of certain properties across the molecular topology. researchpublish.com Another study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors identified the presence of aromatic rings (A_Ar), the number of double bonds (B_Dou), and partial positive and negative surface areas (P.V_P and Q.V_N) as important descriptors. tandfonline.com

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | GATS3e (Geary autocorrelation - lag 3 / weighted by Sanderson electronegativity) | Distribution of electronegativity within the molecular graph. researchpublish.com |

| 3D | Mor16m (3D-MoRSE - signal 16 / weighted by mass) | 3D structure of the molecule. researchpublish.com |

| Electronic | P.V_P (PEOE VSA Positive Partial Surface Area) | Positive partial surface area of the molecule. tandfonline.com |

| Constitutional | B_Dou (Number of double bonds) | Basic count of specific bond types. tandfonline.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This allows for the investigation of dynamic processes such as conformational changes, solvent interactions, and tautomerism.

The tautomeric equilibrium between 2-hydroxypyrimidine and its keto form, 2(1H)-pyrimidinone, is highly sensitive to the solvent environment. chemtube3d.com In the gas phase, the hydroxy form is generally more stable. nih.gov However, in polar solvents like water, the equilibrium shifts to favor the keto tautomer. nih.gov This is because the more polar keto form can engage in stronger intermolecular hydrogen bonding with the solvent molecules. chemtube3d.com

MD simulations can be used to explicitly model the interactions between the solute and solvent molecules. A study on the closely related 2-hydroxypyridine (B17775)/2-oxopyridine system using a coupled RISM/MD approach demonstrated that the calculated differences in the free energy of hydration for the two tautomers were in good agreement with experimental data. acs.org Such simulations can reveal the specific hydrogen bonding patterns and the organization of solvent molecules around the solute, providing a detailed picture of how the solvent stabilizes one tautomer over the other. Theoretical calculations have shown that for similar systems, a few water molecules are sufficient to solvate the polar centers of each tautomer. rsc.org

2-Hydroxypyrimidine can undergo tautomerization through the transfer of a proton between the exocyclic oxygen and the ring nitrogen atom. This proton exchange can occur through different mechanisms, including direct intramolecular transfer or a solvent-mediated process.

Computational studies on pyrimidin-2(1H)-one have shown that direct proton transfer has a high activation energy barrier due to the strained four-membered transition state. researchgate.net In contrast, a mechanism involving the formation of a dimer, where two molecules assist each other in a double hydrogen transfer, has a much lower activation barrier. researchgate.net

In aqueous solution, water molecules can act as a bridge, facilitating the proton transfer. This solvent-assisted mechanism also has a significantly lower energy barrier compared to the direct intramolecular transfer. researchgate.net The interconversion between tautomers in aqueous solution is often acid-base catalyzed and can occur on a nanosecond timescale. researchgate.net MD simulations can be employed to study the dynamics of these proton exchange events and to calculate the free energy barriers associated with different transfer pathways.

Reactivity and Reaction Mechanisms of 2 Hydroxypyrimidine Systems

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyrimidine (B1678525) ring is generally disfavored due to the electron-deficient nature of the diazine system. However, the 2-oxo group in the predominant tautomer, 2(1H)-pyrimidinone, acts as an activating group, directing electrophiles to the electron-rich C-5 position.

Nitration of pyrimidin-2(1H)-one in sulfuric acid occurs on the free base species, specifically on the oxo-tautomeric form, to yield 5-nitro-2(1H)-pyrimidinone. Similarly, nitration of other 2-substituted pyrimidine-4,6-diones has been shown to produce 5,5-gem-dinitropyrimidine-4,6-diones in high yields when conducted in sulfuric acid.

Bromination of 2(1H)-pyrimidinone in aqueous sulfuric acid also proceeds at the 5-position. The mechanism involves a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. This is followed by a slower, acid-catalyzed conversion to the 5-bromopyrimidinone. If an excess of bromine is present, the 5-bromopyrimidinone can react further to form a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine.

The general mechanism for electrophilic halogenation of aromatic compounds often requires a Lewis acid catalyst to activate the halogen. However, for activated systems like phenols, the reaction can proceed without a catalyst. The activating effect of the oxo group in 2-pyrimidinone facilitates this reaction.

Table 1: Electrophilic Aromatic Substitution Reactions of 2-Hydroxypyrimidine (B189755) Derivatives

| Reaction | Reagents | Position of Substitution | Product | Reference |

| Nitration | Sulfuric Acid | 5 | 5-nitro-2(1H)-pyrimidinone | |

| Bromination | Aqueous Sulfuric Acid | 5 | 5-bromo-2(1H)-pyrimidinone |

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, especially when a good leaving group is present. The hydroxyl group of 2-hydroxypyrimidine is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C-2 position, the hydroxyl group must first be converted into a better leaving group.

A common strategy is the conversion of 2-hydroxypyrimidine to 2-chloropyrimidine (B141910). This can be achieved by treating 2-hydroxypyrimidine hydrochloride with phosphorus oxychloride. The resulting 2-chloropyrimidine is a versatile intermediate for nucleophilic substitution reactions. For instance, 2-chloropyridine (B119429), a related heterocyclic compound, undergoes hydrolysis with sodium hydroxide (B78521) to yield 2-hydroxypyridine (B17775). Similarly, 2-chloropyrimidine can react with various nucleophiles.

The reaction of 2-chloropyridine derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, proceeds via displacement of the chlorine atom. The reaction rate is influenced by the electron-withdrawing strength and position of other substituents on the ring. This highlights the importance of the electronic environment of the heterocyclic ring in SNAr reactions.

The synthesis of 2-aminopyrimidine (B69317) derivatives can be achieved through the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. This further demonstrates the utility of halogenated pyrimidines as precursors for introducing a range of functional groups onto the pyrimidine core.

Radical Reactions and Their Selectivity

Free radical reactions of pyrimidine derivatives are of interest, particularly in the context of their biological activity and potential as antioxidants. Free radical bromination is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds under UV light, proceeding via a free-radical chain mechanism involving initiation, propagation, and termination steps. The selectivity of radical bromination generally favors the most substituted carbon atom that can form the most stable radical intermediate.

While specific studies on the radical bromination of 2-hydroxypyrimidine are not extensively detailed in the provided search results, the general principles of radical reactions can be applied. The stability of the potential radical intermediates formed on the pyrimidine ring would dictate the regioselectivity of the reaction.

Hydrogenation and Reduction Pathways

The hydrogenation of 2-hydroxypyrimidines provides a facile route to chiral cyclic ureas, which are important pharmacophores. The reaction typically proceeds via the hydrogenation of the less aromatic oxo-tautomer, pyrimidin-2(1H)-one.

Palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines has been shown to be an effective method. Mechanistic studies indicate that the reaction pathway involves the hydrogenation of the C=N bond of the pyrimidin-2(1H)-one tautomer. This is followed by an acid-catalyzed isomerization of the resulting enamine to an imine, which then undergoes further hydrogenation to yield the chiral cyclic urea (B33335). This process can achieve high enantioselectivities (up to 99% ee).

The hydrogenation can be influenced by various substituents on the pyrimidine ring. A range of mono-, di-, and trisubstituted 2-hydroxypyrimidines have been successfully hydrogenated, demonstrating the broad scope of this reaction.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of 2-Hydroxypyrimidines

| Catalyst System | Key Mechanistic Steps | Product | Reference |

| Palladium-based | Hydrogenation of C=N in oxo-tautomer, acid-catalyzed enamine-imine isomerization, hydrogenation of imine | Chiral cyclic ureas |

Oxidation Reactions

The oxidation of pyrimidine systems can lead to a variety of products depending on the oxidizing agent and the substitution pattern of the pyrimidine ring. The oxidation of 5-hydroxypyrimidine (B18772) nucleosides with hydroxyl radicals or through the decomposition of their radical cations results in a complex mixture of products. In some cases, this can lead to the formation of 5-hydroxyhydantoin (B43812) and its α-hydroxy-ketone isomer.

The oxidation of trimethoprim, an antibiotic containing a pyrimidine ring, with potassium permanganate (B83412) (KMnO4) has been shown to occur at the C=C double bonds of the pyrimidine ring and the bridging methylene (B1212753) group. This suggests that the pyrimidine ring itself can be susceptible to oxidation under certain conditions. The oxidation of various heterocyclic compounds with permanganate has been reviewed, indicating its broad utility in transforming these systems.

In synthetic applications, the oxidation of dihydropyrimidinones to the corresponding pyrimidinones (B12756618) is a useful transformation.

Acid-Catalyzed and Base-Catalyzed Transformations

Acid and base catalysis play a crucial role in many reactions involving pyrimidine systems. As mentioned in the hydrogenation section (6.4), Brønsted acids can act as promoters to facilitate the hydrogenation of 2-hydroxypyrimidines by activating the substrate and accelerating tautomerization.

Acid catalysis is also employed in the synthesis of pyrimidine derivatives. For example, the production of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines can involve an acid-catalyzed treatment of N-acetoacetyl amide intermediates with ammonia. The hydrolysis of 2-aminopyrimidine derivatives can also be influenced by pH.

Base-catalyzed reactions are also prevalent in pyrimidine chemistry. The synthesis of various pyrimidine derivatives can be promoted by strong bases such as NaOH and KOH. For instance, the alkylation of 2(1H)-pyrimidinones can be directed by the choice of solvent and base, leading to either N-alkylation or O-alkylation. The condensation of S-alkylisothiourea with β-ketoesters to form 4-pyrimidone-2-thioethers can proceed through a sequential base- and acid-mediated process.

Role of Bisulfate in Reaction Catalysis or Protonation States

The bisulfate ion (HSO4-) can act as a mild acid catalyst in various organic reactions. In the context of 2-hydroxypyrimidinebisulfate, the bisulfate ion can influence the reaction environment by establishing a specific pH, which in turn affects the protonation state of the 2-hydroxypyrimidine molecule.

The protonation of the pyrimidine ring can significantly alter its reactivity. For instance, in electrophilic aromatic substitution, protonation of the ring nitrogens would further deactivate the ring towards electrophilic attack. Conversely, in nucleophilic substitution, protonation could potentially activate the ring.

The tautomeric equilibrium between 2-hydroxypyrimidine and 2(1H)-pyrimidinone is also influenced by the surrounding medium. The acidic nature of the bisulfate salt would likely favor the protonated forms of the pyrimidinone tautomer. This protonation can play a key role in catalytic cycles, as seen in the acid-catalyzed hydrogenation where protonation of the substrate is a crucial step.

While direct studies detailing the specific catalytic role of bisulfate in the reactions of 2-hydroxypyrimidine are not abundant in the provided search results, its function as a proton source is evident. It can participate in acid-catalyzed transformations by protonating the substrate, thereby facilitating subsequent reaction steps.

Advanced Applications and Emerging Research Directions Non Clinical

Coordination Chemistry and Ligand Design

The field of coordination chemistry explores the formation and properties of compounds consisting of a central metal atom surrounded by attached molecules or ions, known as ligands. 2-Hydroxypyrimidine (B189755) and its derivatives are of significant interest as ligands due to their potential to form stable complexes with a variety of metal ions.

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. This process results in the formation of a stable, ring-like structure called a chelate. The stability of these chelates is known as the chelate effect. rsc.org

While 2-hydroxypyrimidine itself is a bidentate ligand, its fundamental structure is analogous to that of hydroxypyridinones (HOPOs), which are well-studied for their exceptional metal-chelating properties. acs.orgrsc.org Like HOPOs, 2-hydroxypyrimidine in its pyrimidin-2(1H)-one tautomeric form possesses ortho-positioned keto and hydroxy (enol form) or amino (keto form) groups with O,O or N,O-donor atoms. These atoms can coordinate with a metal ion to form a stable five-membered chelate ring. rsc.org This capability allows them to bind strongly to hard metal ions such as Fe(III), Al(III), Cu(II), and Zn(II). nih.govresearchgate.net